2-[3-(2-Chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetamide
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Overview
Description
2-[3-(2-Chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetamide is a useful research compound. Its molecular formula is C12H10ClN3O4 and its molecular weight is 295.68. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of compounds with complex structures including imidazolidinyl and acetamide groups has been a subject of study due to their potential in medicinal chemistry. For example, derivatives of imidazolidine and benzothiazole have been synthesized and evaluated for their antimicrobial activity, showing the significance of such structures in developing new therapeutic agents (Al-Sultani & Al-lami, 2021). Similarly, compounds like 4-Arylidene-2-methyl-1H-imidazol-5(4H)-ones have been explored for their fluorogenic properties, which could be useful in creating new dyes (Zaitseva et al., 2020).
Potential Therapeutic Applications
Several studies have focused on the therapeutic applications of compounds with imidazolidinyl and acetamide moieties. For instance, compounds bearing the benzothiazole moiety have been synthesized and shown to possess anticonvulsant properties, indicating the potential of such structures in developing new anticonvulsant drugs (Amir et al., 2012). Additionally, the synthesis of azolidinedione-acetic acids derivatives has been described, with some compounds exhibiting notable anticancer activity, highlighting the importance of these structures in cancer research (Kaminskyy et al., 2009).
Biochemical and Pharmacological Insights
The biochemical and pharmacological properties of compounds related to 2-[3-(2-Chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetamide have also been studied. Research into the binding affinity of imidacloprid, a compound with a similar structure, to the insect acetylcholine receptor provides insights into its mode of action and potential applications in pest control (Liu & Casida, 1993).
Mechanism of Action
Target of action
Indole derivatives have been found to bind with high affinity to multiple receptors , which could potentially be the case for this compound as well.
Mode of action
The interaction of indole derivatives with their targets often results in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Properties
IUPAC Name |
2-[3-[(2-chlorophenyl)methyl]-2,4,5-trioxoimidazolidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O4/c13-8-4-2-1-3-7(8)5-15-10(18)11(19)16(12(15)20)6-9(14)17/h1-4H,5-6H2,(H2,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRFSUFBKWNZPOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C(=O)N(C2=O)CC(=O)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>44.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49665772 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.